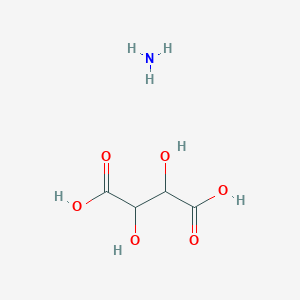

Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate

Beschreibung

Conceptual Framework of Ammonium (B1175870) Tartrate in Chemical Sciences

Ammonium tartrate, with the chemical formula (NH₄)₂C₄H₄O₆, is the diammonium salt of tartaric acid. nih.gov It exists as a white, crystalline solid that is soluble in water. nih.gov In the realm of chemical sciences, ammonium tartrate is recognized for its role as a versatile compound with applications stemming from its constituent ions: the ammonium cation (NH₄⁺) and the tartrate anion (C₄H₄O₆²⁻). The tartrate ion, being a dihydroxy dicarboxylic acid, possesses chiral centers, leading to different stereoisomers. This chirality is a cornerstone of its significance in chemical history and applications. wikipedia.org

The compound's properties are a blend of its ionic components. The ammonium ions can act as a weak acid, while the tartrate ion can act as a chelating agent, binding to metal ions. This dual nature allows it to be used as a buffering agent, a masking agent in analytical chemistry, and a component in various chemical syntheses. chembk.comchemimpex.com Its thermal decomposition, which releases ammonia (B1221849) and other gases, is another key characteristic studied for various applications. fishersci.norasayanjournal.co.in

The crystal structure of ammonium tartrate has been a subject of detailed investigation. It crystallizes in the monoclinic system, and its structure is stabilized by a network of hydrogen bonds between the ammonium ions, tartrate ions, and water molecules in its hydrated form. wikipedia.orgias.ac.in This intricate three-dimensional structure influences its physical properties and reactivity.

Historical Perspectives and Evolution of Ammonium Tartrate Studies

The study of tartrates, and by extension ammonium tartrate, is deeply intertwined with the history of chemistry, particularly the discovery of stereochemistry. In the 19th century, Louis Pasteur's groundbreaking work with sodium ammonium tartrate crystals laid the foundation for our understanding of chirality. wikipedia.orgpressbooks.publibretexts.org Pasteur observed that crystals of sodium ammonium tartrate existed in two mirror-image forms. pressbooks.publibretexts.org By meticulously separating these crystals, he demonstrated that their solutions rotated plane-polarized light in opposite directions, a phenomenon he termed "dissymmetry." pressbooks.publibretexts.org This was a pivotal moment, establishing the concept of enantiomers and the field of stereochemistry. pressbooks.publibretexts.orgblogspot.com

Following Pasteur's discovery, research into tartrates, including ammonium tartrate, continued to evolve. Initial studies focused on its fundamental chemical and physical properties. Later, its applications in various fields began to be explored. In the early 20th century, its use as an analytical reagent became more prominent. wikipedia.org More recently, research has delved into its specific applications in modern technologies.

Current Research Landscape and Emerging Trends Pertaining to Ammonium Tartrate

The current research landscape for ammonium tartrate is diverse, with studies exploring its utility in a range of advanced applications. Emerging trends indicate a growing interest in its use in materials science, biotechnology, and environmental applications.

One significant area of current research is its application in dosimetry . Studies have investigated ammonium tartrate as a material for electron spin resonance (ESR) dosimetry, suggesting it could be a more sensitive alternative to the commonly used L-alanine for measuring radiation doses, particularly in clinical settings. showa-america.comsciforum.netmdpi.comnih.gov Research has shown that ammonium tartrate has a high signal-to-noise ratio and a linear dose response over a wide range. nih.govsciforum.netnih.gov

In the field of materials science , ammonium tartrate is being explored as a template for the synthesis of transition metal oxide tubes. jst.go.jp This method utilizes the crystalline structure of ammonium tartrate to direct the formation of nano- and micro-structured materials with potential applications in catalysis and electronics.

Biotechnology and analytical chemistry also represent active areas of research. Ammonium tartrate has been identified as a mass spectrometry-compatible salt for high-resolution protein separation in hydrophobic interaction chromatography (HIC). acs.org This is a significant development for top-down proteomics. Furthermore, it is used in cell culture media and for studying the effects of nitrogen sources on various microorganisms. showa-america.commpbio.comsigmaaldrich.com

A newer, emerging trend is the investigation of ammonium tartrate as a component in aqueous electrolytes for supercapacitors . researchgate.net This research aims to develop eco-friendly and safe energy storage devices. Studies have shown that tartrate-based electrolytes can deliver high specific capacitances and exhibit excellent long-term performance. researchgate.net

The development of biodegradable and environmentally friendly products is another emerging trend where ammonium tartrate may find applications. datainsightsmarket.com As a naturally derived compound, its potential use in green technologies is an area of increasing interest.

Interactive Data Tables

Table 1: Physicochemical Properties of Ammonium Tartrate

| Property | Value | Source |

| Molecular Formula | C₄H₁₂N₂O₆ | chembk.com |

| Molar Mass | 184.15 g/mol | chembk.com |

| Appearance | Colorless crystals or white crystalline powder | chembk.comwikipedia.org |

| Density | 1.601 g/cm³ at 25°C | chembk.com |

| Solubility in Water | 63 g/L at 15°C | chembk.com |

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁ | wikipedia.org |

| Decomposition Temperature | Decomposes upon heating | nih.govrasayanjournal.co.in |

Table 2: Crystal Structure Parameters of Ammonium Tartrate

| Parameter | Value | Source |

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁ | wikipedia.org |

| a | 708 pm | wikipedia.org |

| b | 612 pm | wikipedia.org |

| c | 880 pm | wikipedia.org |

| β | 92.42° | wikipedia.org |

| Z (formula units per unit cell) | 2 | wikipedia.org |

Table 3: Timeline of Key Research on Ammonium Tartrate and Related Compounds

| Year | Researcher/Event | Key Finding/Contribution | Source |

| 1769 | Carl Wilhelm Scheele | Developed the chemical process for extracting tartaric acid. | wikipedia.org |

| 1832 | Jean-Baptiste Biot | First observed the ability of tartaric acid to rotate polarized light. | wikipedia.org |

| 1847-1848 | Louis Pasteur | Discovered the chirality of sodium ammonium tartrate crystals, separating them into enantiomers. | wikipedia.orgpressbooks.publibretexts.org |

| 1857 | Louis Pasteur | Found that microorganisms preferentially consume one enantiomer of ammonium tartrate. | researchgate.net |

| 1973 | Yadava and Padmanabhan | Determined the crystal structure of ammonium tartrate using X-ray diffraction. | ias.ac.in |

| Recent | Various Researchers | Investigated ammonium tartrate for ESR dosimetry, as a template for nanomaterials, in proteomics, and for supercapacitor electrolytes. | showa-america.comsciforum.netmdpi.comnih.govjst.go.jpacs.orgresearchgate.net |

Eigenschaften

CAS-Nummer |

14307-43-8 |

|---|---|

Molekularformel |

C4H9NO6 |

Molekulargewicht |

167.12 g/mol |

IUPAC-Name |

azanium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6.H3N/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H3/t1-,2-;/m1./s1 |

InChI-Schlüssel |

ZMFVLYPTTFPBNG-ZVGUSBNCSA-N |

Isomerische SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

Kanonische SMILES |

C(C(C(=O)O)O)(C(=O)O)O.N.N |

Siedepunkt |

Decomposes |

Color/Form |

Colorless, crystalline (sand-like) solid or white granule White crystals Crystals or white granules |

Dichte |

1.601 g/cu cm |

Andere CAS-Nummern |

3095-65-6 |

Physikalische Beschreibung |

White solid; [Hawley] Soluble in water; [MSDSonline] |

Verwandte CAS-Nummern |

3095-65-6 |

Löslichkeit |

In water, 64 lbs per 100 lbs water at 70 °F In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C Very slightly soluble in alcohol |

Dampfdruck |

7.1X10-16 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

Synthetic Pathways and Crystallization Science of Ammonium Tartrate

Advanced Synthesis Methodologies for Ammonium (B1175870) Tartrate

Ammonium tartrate, a compound with significant applications in various scientific fields, can be synthesized and crystallized through several advanced methodologies. These methods are broadly categorized into solution growth and gel growth techniques, each offering distinct advantages in controlling crystal size, morphology, and quality.

Solution Growth Techniques for Ammonium Tartrate Crystal Synthesis

Solution growth techniques are widely employed for the synthesis of ammonium tartrate crystals. These methods involve dissolving the reactants in a suitable solvent and allowing the crystals to form as the solvent evaporates or the temperature changes.

A common approach is the slow evaporation solution technique (SEST) . tandfonline.com In this method, ammonium carbonate and tartaric acid are dissolved in an equimolar ratio in a solvent, typically double-distilled water. rasayanjournal.co.in The solution is then allowed to evaporate slowly at a constant temperature, leading to the gradual formation of ammonium tartrate crystals. rasayanjournal.co.in This technique is favored for its simplicity and ability to produce crystals at room temperature. tandfonline.com However, crystals grown by this conventional method may exhibit lower optical transparency and mechanical stability, along with a higher density of crystal defects. tandfonline.com

Another solution growth method is the slow cooling technique . This involves preparing a saturated solution of ammonium tartrate at an elevated temperature and then gradually lowering the temperature to induce crystallization. The rate of cooling is a critical parameter that influences the size and quality of the resulting crystals.

The Sankaranarayanan–Ramasamy (SR) method is a unidirectional growth technique that can be used to grow bulk, high-quality single crystals of ammonium tartrate. tandfonline.com This method utilizes a seed crystal and controls the growth in a specific crystallographic direction, resulting in crystals with improved optical quality, higher mechanical stability, and fewer defects compared to those grown by conventional slow evaporation. tandfonline.com For instance, ammonium D,L-tartrate (AMT) crystals have been successfully grown in the <001> direction using the SR method. tandfonline.com

Gel Growth Methods for Ammonium Hydrogen D-Tartrate Single Crystals

Gel growth is an alternative method that offers excellent control over diffusion and convection, making it particularly suitable for growing single crystals of compounds that are sparingly soluble in water or decompose before melting, such as many tartrate compounds. ias.ac.in This technique involves creating a gel matrix, typically silica (B1680970) gel, which serves as a medium for the controlled reaction and crystallization of the desired compound. ias.ac.in

For the synthesis of ammonium hydrogen d-tartrate (d-AHT) single crystals, a silica gel is prepared by mixing sodium metasilicate (B1246114) solution with a solution of d-tartaric acid. ias.ac.in After the gel sets, a feed solution of an ammonium salt, such as ammonium chloride or ammonium bromide, is carefully added on top of the gel. ias.ac.inias.ac.in The reactants then diffuse slowly through the gel, leading to the formation of d-AHT crystals. ias.ac.in The gel medium prevents turbulence and allows for an orderly growth process. ias.ac.in

The growth and morphology of the crystals are influenced by several parameters, including the specific gravity of the gel, gel pH, concentration of tartaric acid, concentration of the feed solution, and the age of the gel. ias.ac.in For example, the quantity of tartaric acid in the gel has a dominant effect on the crystal habit of d-AHT. ias.ac.in By varying the concentration of tartaric acid, it is possible to grow crystals with different morphologies, such as needle-shaped, orthorhombic disphenoidal, or sphenoidal. ias.ac.in

An interesting variation of the gel growth method is the application of an external electric field, known as electrolytic growth . ias.ac.in This technique can accelerate the diffusion of reactants and influence the growth rate and habit of the crystals. ias.ac.in

Comparative Analysis of Synthetic Routes for Ammonium Tartrate

Different synthetic routes for ammonium tartrate yield crystals with varying characteristics. A comparative analysis highlights the strengths and weaknesses of each method.

| Growth Method | Advantages | Disadvantages | Resulting Crystal Characteristics |

| Slow Evaporation Solution Technique (SEST) | Simple, room temperature process. tandfonline.com | Can result in poor optical transparency, lower mechanical stability, and more crystal defects. tandfonline.com | Crystals with various habits. tandfonline.com |

| Sankaranarayanan–Ramasamy (SR) Method | Produces bulk, good optical quality, mechanically stable, and defect-free crystals. tandfonline.com | Requires a seed crystal and more complex equipment. | Unidirectional growth, higher laser damage threshold compared to SEST grown crystals. tandfonline.com |

| Gel Growth Method | Excellent for compounds insoluble in water; controlled diffusion and convection-free growth. ias.ac.in | Can be a slower process. | Allows for growth of different crystal habits (needle, orthorhombic, sphenoidal) by varying parameters. ias.ac.in |

Research has shown that crystals grown by the SR method have a lower dislocation density and a higher laser damage threshold compared to those grown by the conventional SEST method. tandfonline.com This makes the SR method more suitable for applications requiring high-quality, device-grade crystals. tandfonline.com

The gel growth method provides a unique level of control over crystal morphology. ias.ac.in The ability to manipulate growth parameters to produce crystals of a desired habit is a significant advantage of this technique. ias.ac.in

Mechanistic Investigations of Ammonium Tartrate Crystallization Dynamics

Understanding the mechanisms of crystallization is crucial for controlling the properties of the final crystalline product. This involves studying the influence of various growth parameters and investigating fundamental crystallization phenomena like metastable zone width and induction period.

Influence of Growth Parameters on Ammonium Tartrate Crystal Habit and Quality

The habit and quality of ammonium tartrate crystals are significantly influenced by a range of growth parameters. In gel growth methods for ammonium hydrogen d-tartrate, the concentration of tartaric acid is a key factor determining the crystal habit. ias.ac.in For instance, needle-shaped crystals tend to grow when a large amount of feed solution is available, while orthorhombic disphenoidal and sphenoidal crystals form with decreasing amounts of feed solution. ias.ac.in The specific gravity of the gel, gel pH, and the concentration of the feed solution also play a role in the nucleation and growth of the crystals. ias.ac.in

In solution growth techniques, the presence of impurities or dopants can alter the crystal habit. For example, doping urea (B33335) L-malic acid (ULMA) crystals with ammonium chloride resulted in changes to the crystal morphology. scispace.com At low concentrations, the prismatic faces were unaffected, but higher concentrations led to the formation of extra faces with a platy habit. scispace.com This is often attributed to the adsorption of the dopant onto specific crystal faces, which alters the growth mechanism. scispace.com Stirring and the level of supersaturation can also affect the crystal habit. scispace.com

The application of an external electric field during gel growth has been shown to influence the growth rate, with needle-shaped crystals exhibiting a higher growth rate than orthorhombic disphenoidal crystals. ias.ac.in

Studies on Metastable Zone Width and Induction Period in Ammonium Tartrate Solutions

The metastable zone width (MSZW) is a critical parameter in crystallization processes. It represents the range of supersaturation within which spontaneous nucleation is unlikely to occur. A wider MSZW allows for better control over the nucleation process, which is essential for growing large, high-quality single crystals. The MSZW can be influenced by factors such as the cooling rate and stirring rate. researchgate.net For some systems, it has been observed that the MSZW increases with an increasing cooling rate and a decreasing stirring rate. researchgate.net

The induction period is the time that elapses between the creation of a supersaturated state and the appearance of the first crystals. It is a measure of the nucleation rate and is dependent on factors like temperature and the level of supersaturation. researchgate.net Studies on ammonium hydrogen L-tartrate have involved the determination of its solubility, metastable zone width, and induction period in aqueous solutions to optimize the growth of good quality crystals. Understanding these parameters is crucial for designing and controlling industrial crystallization processes. researchgate.net

Stereoselective Crystallization Phenomena Involving Tartrate Systems

The crystallization of tartrate systems, particularly involving ammonium tartrate and its derivatives, has been a cornerstone in the study of stereochemistry. A notable phenomenon in this field is stereoselective crystallization, where one enantiomer of a chiral compound crystallizes preferentially from a racemic mixture.

Pioneering work by Louis Pasteur in 1848 with sodium ammonium tartrate laid the groundwork for understanding this process. He observed that racemic sodium ammonium tartrate crystallizes into two distinct types of crystals that are mirror images of each other. wikipedia.orgchemeurope.comresearchgate.net This spontaneous resolution occurs because, under specific conditions (below 27°C), the racemic mixture forms a conglomerate, which is a mechanical mixture of enantiopure crystals, rather than a single racemic compound. mdpi.comlibretexts.org This discovery was fundamental to the concept of molecular chirality. openedition.orgwikipedia.org

Later experiments demonstrated that seeding a supersaturated solution of racemic sodium ammonium tartrate with a crystal of one enantiomer would induce the crystallization of that same enantiomer. wikipedia.orgchemeurope.comblogspot.com This process, known as preferential crystallization or resolution by entrainment, exploits the faster crystallization rate of the seeded enantiomer. blogspot.com

Research has also explored the influence of external factors on stereoselective crystallization. For instance, studies have investigated the effect of beta irradiation on the crystallization of D,L-sodium-ammonium tartrate. nih.gov These experiments observed that beta radiation could influence the crystallization process, leading to a stereoselective crystallization favoring the "unnatural" L-isomer. nih.gov The presence of chiral impurities can also induce stereoselective crystallization. Traces of optically active impurities in a solution of D,L-sodium-ammonium tartrate can lead to the preferential crystallization of the tartrate isomer of the same chirality. nih.gov

The principles of stereoselective crystallization are not limited to sodium ammonium tartrate. The crystallization behavior of various tartrate salts, including those with organic amines like (1R,2R)-1,2-diaminocyclohexane, has been studied to understand the interplay between molecular recognition and crystal packing. rsc.org The choice of the tartrate enantiomer (L- or D-tartaric acid) can significantly influence the crystal structure and properties of the resulting salt. rsc.org Furthermore, the chirality of tartrate has been shown to affect the crystal habit of proteins, as demonstrated in studies with thaumatin, where different stereoisomers of tartaric acid led to different crystal forms. yu.edu

Chiral Resolution and Enantiomeric Purity of Ammonium Tartrate

Fundamental Principles of Chirality in Tartrate Chemistry

Chirality in tartrate chemistry originates from the structure of tartaric acid (2,3-dihydroxybutanedioic acid), which possesses two chiral centers. openedition.orgchemeurope.comresearchgate.net This leads to the existence of stereoisomers: L-(+)-tartaric acid and D-(-)-tartaric acid, which are enantiomers (non-superimposable mirror images), and the achiral meso-tartaric acid. wikipedia.orgchemeurope.comresearchgate.net The enantiomers rotate plane-polarized light in opposite directions, a property known as optical activity, which was first observed in tartaric acid by Jean-Baptiste Biot in 1832. wikipedia.orgchemeurope.com

The spatial arrangement of the atoms in the enantiomers is the basis for their chiral properties. researchgate.net Louis Pasteur's work in 1847, investigating the shapes of sodium ammonium tartrate crystals, further solidified the understanding of molecular asymmetry. wikipedia.orgchemeurope.com He demonstrated that the two enantiomeric forms of the salt crystallized into macroscopic crystals that were mirror images of each other, a direct physical manifestation of their molecular chirality. wikipedia.orgresearchgate.netresearchgate.net

This inherent chirality is crucial in the formation of ammonium tartrate and other tartrate salts. When a racemic mixture of tartaric acid is used, the resulting salts can also be racemic. The separation of these enantiomers is a key process in obtaining optically pure compounds. wikipedia.org The principle of using a chiral resolving agent, also pioneered by Pasteur, involves reacting a racemic mixture with a single enantiomer of another chiral compound to form diastereomers. wikipedia.orgchemeurope.com These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.org

Advanced Methods for Enantioseparation of Ammonium Tartrate Racemic Mixtures

The separation of racemic mixtures of ammonium tartrate and other tartrate derivatives into their pure enantiomers is a critical process in various scientific and industrial applications. While classical resolution methods like preferential crystallization remain relevant, more advanced techniques have been developed to improve efficiency and yield.

Crystallization-Based Methods:

Modern approaches to crystallization-based resolution have built upon Pasteur's initial discoveries. nih.gov Preferential crystallization, also known as resolution by entrainment, is an effective technique for systems that form conglomerates. blogspot.comuctm.edu This method involves seeding a supersaturated racemic solution with crystals of the desired enantiomer, promoting its crystallization. blogspot.com The efficiency of this process can be influenced by factors such as the characteristics of the seed crystals and the presence of tailor-made additives. uctm.edu

For the majority of racemates that form racemic compounds (where both enantiomers are present in the same crystal lattice), direct crystallization is not possible. uctm.edu In these cases, resolution is often achieved by forming diastereomeric salts with a chiral resolving agent. wikipedia.orgnih.gov The resulting diastereomers have different solubilities, allowing for their separation through crystallization. wikipedia.orglibretexts.org Research continues to explore new and more effective chiral resolving agents.

Other Advanced Enantioseparation Techniques:

Beyond crystallization, other methods are employed for the enantioseparation of chiral compounds, including those related to tartrates.

Kinetic Resolution: This technique relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. blogspot.com For instance, certain microorganisms can selectively metabolize one enantiomer of ammonium tartrate, leaving the other enantiomer in excess. blogspot.com Dynamic kinetic resolution (DKR) is an advancement that combines kinetic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. blogspot.com

Chiral Chromatography: This method uses a chiral stationary phase that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. libretexts.org

Membrane-Based Resolution: Enantioselective membranes containing chiral selectors can be used to separate enantiomers. mdpi.com These membranes work by selectively transporting one enantiomer over the other based on affinity. mdpi.com

The development of these advanced methods provides a broader toolkit for achieving high enantiomeric purity of ammonium tartrate and related chiral compounds, which is essential for applications where stereochemistry is critical.

Advanced Structural and Spectroscopic Characterization of Ammonium Tartrate

Crystallographic Investigations of Ammonium (B1175870) Tartrate

Crystallographic studies are fundamental in determining the three-dimensional arrangement of atoms within a crystal. For ammonium tartrate, techniques such as Single Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and High-Resolution X-ray Diffraction (HRXRD) are utilized to obtain a comprehensive understanding of its crystalline structure.

Single crystal X-ray diffraction is a powerful technique for the precise determination of a crystal's unit cell dimensions and space group. Studies on ammonium tartrate have revealed that it crystallizes in the monoclinic system. rasayanjournal.co.inwikipedia.org

One study using a NONIUS CAD4 single crystal X-ray diffractometer with MoKα radiation confirmed the monoclinic crystal system with the space group P21. rasayanjournal.co.in Another source reports the space group as P21 (space group No. 4). wikipedia.org The lattice parameters from these studies show slight variations, which can be attributed to different experimental conditions or the specific form of the ammonium tartrate salt being analyzed. For instance, dextrorotatory sodium ammonium tartrate tetrahydrate crystallizes in the orthorhombic space group P21212, while the racemic form is monoclinic with space group P21/a. rsc.org

A comparison of lattice parameters for ammonium tartrate from different studies is presented below:

| Parameter | Value (Study 1) rasayanjournal.co.in | Value (Study 2) wikipedia.org |

| a | 7.081 Å | 708 pm (7.08 Å) |

| b | 6.114 Å | 612 pm (6.12 Å) |

| c | 8.762 Å | 880 pm (8.80 Å) |

| α | 90° | - |

| β | 92.36° | 92.42° |

| γ | 90° | - |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21 | P21 |

Note: The table presents data from two different studies on ammonium tartrate. Slight variations in lattice parameters are common and can arise from different experimental conditions.

Powder X-ray diffraction is an essential technique for identifying crystalline phases and confirming the bulk structure of a material. ncl.ac.ukccp14.ac.uk For ammonium tartrate, PXRD analysis has been used to confirm the monoclinic structure determined by SCXRD. rasayanjournal.co.in The diffraction pattern obtained from a powdered sample provides a fingerprint of the crystalline material, which can be compared with databases for phase identification. ncl.ac.uk

In one study, PXRD was performed using a Rich Seifert diffractometer with CuKα radiation. The lattice parameters calculated from the powder pattern were found to be consistent with those obtained from single crystal XRD, confirming the bulk crystalline phase of the grown crystals. rasayanjournal.co.in The use of PXRD is crucial in verifying that the bulk material consists of a single, desired phase. ncl.ac.ukccp14.ac.uk

High-Resolution X-ray Diffraction (HRXRD) is a non-destructive technique used to analyze the crystalline perfection of materials. malvernpanalytical.com It provides information on parameters such as layer thickness, composition, strain, and dislocation density in nearly-perfect crystalline films. malvernpanalytical.comspbu.ru

For ammonium tartrate, particularly in the context of its use in nonlinear optical applications, assessing the crystalline quality is vital. nih.govosti.gov HRXRD rocking curve measurements are employed to analyze the structural perfection of the grown crystals. nih.gov The presence of a single, sharp peak in the rocking curve is indicative of a high degree of crystalline perfection, while additional peaks or broadening can suggest the presence of defects like low-angle grain boundaries. nih.gov Studies on similar organic nonlinear optical crystals have utilized HRXRD to confirm their high crystalline quality. nih.govresearchgate.net

Chemical etching is a technique used to reveal dislocations at the surface of a crystal, allowing for the assessment of dislocation density. mtu.edu This method relies on the principle that the rate of dissolution of the crystal is faster at the site of a dislocation. mtu.edu

For ammonium D,L-tartrate (AMT) single crystals, chemical etching studies have been performed to determine the dislocation density. osti.govresearchgate.net The distribution of structural defects and the etch pit density (EPD) are key parameters evaluated through this technique. researchgate.net Comparing crystals grown by different methods, such as the slow evaporation solution technique (SEST) and the Sankaranarayanan–Ramasamy (SR) method, has shown that the SR method can produce crystals with a lower density of defects. researchgate.net The selection of an appropriate etchant is crucial for producing distinct etch pits that correspond to dislocations. mtu.edunih.gov Such studies are important for understanding the mechanical properties and quality of the crystals. researchgate.net

High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection Analysis of Ammonium Tartrate

Vibrational Spectroscopy for Ammonium Tartrate Functional Group Elucidation

Vibrational spectroscopy techniques are instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups within a compound. rasayanjournal.co.in The FTIR spectrum of ammonium tartrate has been recorded to confirm the presence of various functional groups, which validates the formation of the compound. rasayanjournal.co.inresearchgate.net The analysis is typically performed using the KBr pellet technique. rasayanjournal.co.in

The major vibrational bands observed in the FTIR spectrum of ammonium tartrate and their assignments are summarized in the table below:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3215 | NH₄⁺ asymmetric stretching | rasayanjournal.co.in |

| 2925 | C-H stretching | rasayanjournal.co.in |

| 1707 | C=O stretching | rasayanjournal.co.in |

| 1556 | COO⁻ asymmetric stretching | rasayanjournal.co.in |

| 1401 | COO⁻ symmetric stretching | rasayanjournal.co.in |

| 1072 | NH₄⁺ rocking vibration | rasayanjournal.co.in |

| 901 | C-H out-of-plane bending | rasayanjournal.co.in |

The broadening of peaks in the higher wavenumber region (2800-3400 cm⁻¹) is attributed to the vibrations of OH, NH₄⁺, and CH stretching vibrations. rasayanjournal.co.in The presence of hydrogen bonding in the crystal, such as N-H···O, is confirmed by shifts in the vibrational frequencies of the involved groups. rasayanjournal.co.in For instance, an increase in the wavenumber of the NH₄⁺ asymmetric stretching confirms the formation of this hydrogen bond. rasayanjournal.co.in Conversely, a decrease in the wavenumber of the carbonyl stretching groups also indicates the presence of hydrogen bonding. rasayanjournal.co.in

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within ammonium tartrate. The Raman spectrum of ammonium tartrate crystals displays a multitude of lines, each corresponding to specific molecular vibrations. ias.ac.in

Key vibrational assignments from Raman spectroscopy include:

N-H Stretching: Asymmetric stretching of the NH4+ group is observed around 3243 cm⁻¹. The increase in the wavenumber for this vibration suggests the presence of N-H...O hydrogen bonding within the crystal structure. rasayanjournal.co.in

C-H Stretching: The stretching vibration of the C-H bond in the tartrate anion is found at approximately 2968 cm⁻¹. rasayanjournal.co.in

C=O Stretching: A prominent peak at 1704 cm⁻¹ is attributed to the C=O stretching vibration. rasayanjournal.co.in

COO⁻ Group Vibrations: The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear at 1535 cm⁻¹ and 1395 cm⁻¹, respectively. rasayanjournal.co.in

NH4+ Rocking: The rocking vibration of the ammonium group is identified at 1071 cm⁻¹. rasayanjournal.co.in

C-H Bending: The out-of-plane bending of the C-H bond occurs at 902 cm⁻¹. rasayanjournal.co.in

A comparison of the Raman and Infrared (IR) spectra reveals complementary information about the molecule's vibrational modes. For instance, the broadening of peaks in the 2800 cm⁻¹ to 3400 cm⁻¹ region in both spectra is assigned to the overlapping vibrations of OH, NH4+, and CH stretching. rasayanjournal.co.in The presence of a large number of Raman lines is expected due to the low symmetry of the ammonium tartrate crystal. ias.ac.in

Interactive Table: Key Raman and IR Vibrational Frequencies for Ammonium Tartrate

| Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) |

|---|---|---|

| NH4+ Asymmetric Stretching | 3243 | 3215 |

| C-H Stretching | 2968 | 2925 |

| C=O Stretching | 1704 | 1707 |

| COO⁻ Asymmetric Stretching | 1535 | 1556 |

| COO⁻ Symmetric Stretching | 1395 | 1401 |

| NH4+ Rocking | 1071 | 1072 |

| C-H Out-of-plane Bending | 902 | 901 |

Infrared Hole Burning Spectroscopy and Ammonium Ion Reorientational Dynamics

Infrared hole burning spectroscopy has been employed to investigate the dynamics of ammonium ions in ammonium tartrate. This technique provides insights into the reorientational kinetics of the NH4+ ions. researchgate.net By studying the N-D stretching bands of NH3D+ ions doped into the ammonium tartrate crystal, researchers can probe the local environment and hydrogen bond strengths. researchgate.net

The widths of the spectral holes burned in the N-D stretching bands correlate with the frequency, which is consistent with observations in other ammonium salts. researchgate.net This suggests that the energy from the excitation of the N-D stretch is comparable to the energy barrier for the reorientation of the ammonium ion. researchgate.net The hole burning process is believed to occur through a conformational change in the excited vibrational state. dntb.gov.ua This advanced spectroscopic method is a valuable tool for understanding the subtle dynamics and interactions within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ammonium Tartrate

NMR spectroscopy is instrumental in confirming the molecular structure and bonding of ammonium tartrate, as well as in the quantification of related species in various systems.

1H and 13C NMR for Molecular Structure and Bonding Confirmation

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are used to elucidate the molecular structure of ammonium tartrate.

In the ¹H NMR spectrum, recorded in D₂O, distinct signals confirm the presence of different proton environments. rasayanjournal.co.in Key chemical shifts include:

A signal at approximately 4.213 ppm corresponding to the CH group. rasayanjournal.co.in

A peak around 3.97 ppm attributed to the ammonium (NH4+) protons. rasayanjournal.co.in

A signal at 2.378 ppm identified as the OH proton. rasayanjournal.co.in The absence of a signal for the acidic proton from the carboxylic acid group indicates its involvement in bond formation with the ammonium ion to form diammonium tartrate. rasayanjournal.co.in

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. rasayanjournal.co.in

A resonance peak at 178.4 ppm is assigned to the carboxyl (COOH) group carbon. This represents a downfield shift compared to pure tartaric acid (175.25 ppm), which is indicative of the bond formation between the tartaric acid and the ammonium ion. rasayanjournal.co.in

A peak at 73.81 ppm corresponds to the CH carbon of the tartrate moiety. rasayanjournal.co.in

Proton-enhanced ¹³C NMR studies on single crystals of ammonium D-tartrate have been used to determine the chemical shielding tensors, providing detailed information about the electronic environment and orientation of the carbon nuclei within the crystal lattice. osti.gov

Interactive Table: ¹H and ¹³C NMR Chemical Shifts for Ammonium Tartrate

| Spectrum | Chemical Shift (ppm) | Group Identification |

|---|---|---|

| ¹H NMR | 4.213 | CH |

| ¹H NMR | 3.97 | NH₄⁺ |

| ¹H NMR | 2.378 | OH |

| ¹³C NMR | 178.4 | -COOH |

| ¹³C NMR | 73.81 | -CH |

Application of NMR in Ammonia (B1221849) Quantification in Related Systems

¹H NMR spectroscopy is a valuable tool for the quantification of ammonia (as ammonium ions, NH₄⁺) in various aqueous systems. mdpi.comub.edunih.gov This method is particularly useful in electrocatalytic and photocatalytic nitrogen reduction reactions to verify the production of ammonia. mdpi.com

To enhance the accuracy and speed of quantification, several strategies are employed:

Acidification: Samples are often acidified to a pH of around 3 to convert ammonia (NH₃) to the ammonium ion (NH₄⁺), which gives a more distinct NMR signal. mdpi.comrsc.org

Isotope Labeling: Using ¹⁵N₂ as the nitrogen source results in the formation of ¹⁵NH₄⁺. ¹H NMR can distinguish between ¹⁴NH₄⁺ (which gives a triplet signal) and ¹⁵NH₄⁺ (which gives a doublet signal), thus confirming that the produced ammonia originates from the supplied nitrogen gas and not from contaminants. mdpi.com

Paramagnetic Reagents: The addition of paramagnetic ions like Gd³⁺ can significantly reduce the T₁ relaxation time of the ammonium protons, allowing for a much faster data acquisition time without sacrificing quantitative accuracy. researchgate.net

The development of robust ¹H NMR protocols enables the reliable and rapid quantification of ammonium in complex matrices, including biological fluids and electrolytes, with detection limits in the micromolar range. ub.eduresearchgate.net

Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) Spectroscopy in Ammonium Tartrate Research

EPR/ESR spectroscopy is a key technique for studying paramagnetic species, such as free radicals, which can be induced in ammonium tartrate by ionizing radiation. This has significant implications for its use in radiation dosimetry.

Characterization of Radiation-Induced Free Radicals in Ammonium Tartrate

When ammonium tartrate is exposed to ionizing radiation (like gamma rays, protons, or carbon ions), stable free radicals are formed. researchgate.netcnr.it EPR spectroscopy is used to detect and characterize these radicals. The EPR spectrum of irradiated ammonium tartrate is relatively simple, which is a desirable feature for dosimetry applications. mdpi.com

Research has identified at least two main types of radicals formed in irradiated ammonium tartrate:

Radical A: This is the dominant radical, formed by the loss of a hydrogen atom from the C(2) carbon atom of the tartrate molecule. researchgate.net Its structure is proposed as H₄N⁺⁻OOC-C•(OH)-CH(OH)-COO⁻⁺NH₄. mdpi.com

A Second Radical Species: Further analysis of the EPR spectra, particularly using echo-detected EPR, has revealed the presence of a second, less abundant radical. researchgate.net

The concentration of these radiation-induced free radicals is proportional to the absorbed radiation dose, making ammonium tartrate a promising material for EPR dosimetry. cnr.itmdpi.com It has been shown to be more sensitive than the standard dosimeter material, alanine (B10760859). mdpi.comnih.gov

Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), provide more advanced capabilities. nih.govresearchgate.net These methods can determine the spatial distribution of the radicals and the distances between them, offering insights into the linear energy transfer (LET) of the radiation. cnr.itnih.gov This information is crucial for understanding the biological effects of different types of radiation. The stability of the EPR signal over time is also a critical factor for its application in dosimetry, with studies showing that after an initial period of change, the signal becomes more stable. nih.gov

Investigation of Radical Structures by EMR and DFT Analyses in Ammonium Tartrate

The study of radiation-induced free radicals in ammonium tartrate is crucial for its application in dosimetry. Electron Magnetic Resonance (EMR) and Density Functional Theory (DFT) have been pivotal in elucidating the structures of these radicals. uio.nodiva-portal.org

Initial investigations aimed to understand the low-temperature radical products in ammonium tartrate and the subsequent reactions that lead to the stable radical of dosimetric interest at room temperature. uio.no A re-investigation of the major room-temperature radical, utilizing single crystal EMR techniques combined with periodic DFT calculations, revealed a molecular structure for the dominant radical that differed from what was previously proposed. uio.no

Furthermore, these advanced analytical methods allowed for the characterization of a second, previously not well-defined, room temperature radical. uio.no Researchers were able to determine three hyperfine coupling tensors for this second radical, which were sufficient to simulate all experimental observations. uio.no However, these tensors alone were not enough to unambiguously determine the molecular structure of this defect. uio.no Importantly, the resonance from this second radical does not appear to interfere with the dosimetric applications of ammonium tartrate. uio.no

The combination of EMR and DFT provides a powerful approach to accurately identify and characterize the complex radical species formed in irradiated ammonium tartrate, which is essential for refining its use as a reliable dosimeter. uio.nodiva-portal.org

Spatial Distribution of Free Radicals in Ammonium Tartrate by Pulse EPR Techniques

Pulse Electron Paramagnetic Resonance (EPR) techniques have been instrumental in understanding the spatial distribution of free radicals in irradiated ammonium tartrate. researchgate.netnih.govbioone.org These methods offer insights into the dipolar interactions between radicals, providing information on their local concentrations and distances. researchgate.netnih.govbioone.org

Two primary pulse EPR investigations have been employed: the two-pulse electron spin echo decay and Double Electron-Electron Resonance (DEER). researchgate.netnih.govbioone.org The two-pulse method provides information on the instantaneous diffusion of radicals, which allows for the determination of their microscopic concentration. researchgate.netnih.gov This can then be compared with the macroscopic concentration obtained through continuous wave (CW) EPR. researchgate.netnih.gov

DEER, on the other hand, directly measures the distances between paramagnetic centers. cnr.it This technique has successfully yielded the distributions of distances between pairs of radicals, separated by two to five crystal cells, that are generated by the same radiation event. researchgate.netnih.gov This was a significant finding, as it was the first time such a result was reported. researchgate.netnih.gov For samples irradiated with a high dose (5 kGy) of protons or photons, the mean distance between free radicals was estimated to be approximately 5.8 nm. cnr.it

The results from both types of pulse experiments are highly dependent on the quality of the radiation, even for samples that show indistinguishable CW-EPR spectral profiles. researchgate.netbioone.org This demonstrates that pulse EPR measurements are valuable tools for distinguishing the Linear Energy Transfer (LET) of different radiation beams, a critical parameter in radiobiology. researchgate.netnih.govbioone.org

Radiation Dosimetry Research using Ammonium Tartrate as an EPR Dosimeter

Ammonium tartrate has emerged as a promising material for Electron Paramagnetic Resonance (EPR) dosimetry, a technique that measures absorbed radiation dose by detecting free radicals. mpbio.commdpi.comsciforum.net It has been investigated as a potential alternative or supplement to the standard dosimeter material, L-alanine, particularly for clinical applications. mdpi.comsciforum.netdiva-portal.orgnih.gov

The primary advantages of ammonium tartrate lie in its high sensitivity to radiation, which is more than double that of alanine, and its simple EPR spectrum. mdpi.comdiva-portal.orgnih.gov This increased sensitivity makes it particularly suitable for measuring low doses of radiation. mdpi.com Research has shown that ammonium tartrate has a linear dose response over a wide range, from 0.5 Gy to 4000 Gy. diva-portal.orgnih.gov

A key aspect of a good dosimeter is its response to different radiation energies and its ability to measure low doses. The lowest detectable dose for ammonium tartrate has been determined to be 0.5 Gy. bioone.org At this level, the dose resolution is 0.1 Gy, which is superior to that of alanine (0.3 Gy). diva-portal.orgnih.gov

The sensitivity of ammonium tartrate can be further enhanced. Studies have shown that deuterating the crystals can improve the signal-to-noise ratio by a factor of 1.4. nih.govnih.gov Additionally, blending ammonium tartrate with gadolinium oxide has been shown to increase sensitivity approximately twofold, attributed to the high atomic number of gadolinium, which enhances the interaction probability with photons. core.ac.uk However, this addition affects the tissue equivalence of the dosimeter, which needs to be corrected for, especially at low photon energies. core.ac.uk

The table below summarizes the comparative dosimetric features of ammonium tartrate and alanine.

| Feature | Ammonium Tartrate | Alanine |

| Relative Sensitivity | ~2.1 times higher | 1 (Reference) |

| Lowest Detectable Dose | 0.5 Gy | - |

| Dose Resolution at 0.5 Gy | 0.1 Gy | 0.3 Gy |

| Linear Dose Range | 0.5 - 4000 Gy | - |

This table presents a summary of dosimetric properties based on available research. mdpi.comdiva-portal.orgnih.govbioone.org

The stability of the radiation-induced radicals is a critical factor for a reliable dosimeter. In ammonium tartrate, an initial unstable radical is formed upon irradiation, which then converts to a more stable secondary radical within a couple of hours. diva-portal.orgnih.gov This secondary radical is considered stable enough for dosimetric purposes, showing moderate changes after an initial rapid increase in the signal during the first 6 hours post-irradiation. diva-portal.orgnih.govnih.gov These changes are correctable, allowing for accurate dose measurements. nih.gov The radicals are considered stable for at least the first two weeks after irradiation. diva-portal.orgnih.gov

The response of ammonium tartrate dosimeters to different types of radiation, characterized by their Linear Energy Transfer (LET), has been a significant area of research. cnr.it Studies have been conducted using various radiation beams, including ⁶⁰Co gamma photons, protons, and thermal neutrons. bioone.orgcnr.it

As expected, the radical yield and the EPR signal decrease as the LET of the radiation increases. bioone.orgnih.govbioone.org This is because high-LET particles deposit a large amount of energy along their tracks, leading to increased recombination and saturation of paramagnetic centers. bioone.org Despite the decrease in signal intensity, the shape of the EPR spectrum in ammonium tartrate appears to be independent of the radiation quality and dose. cnr.it However, as mentioned previously, pulse EPR techniques can effectively discriminate between different radiation qualities by analyzing the spatial distribution of the radicals. researchgate.netbioone.org

Radical Stability and Lifetime Investigations

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Optical Transparency and Absorption Studies

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a valuable tool for characterizing the optical properties of ammonium tartrate crystals. rasayanjournal.co.in These studies are particularly important for applications in nonlinear optics and optoelectronics. rasayanjournal.co.in

Ammonium tartrate crystals exhibit good optical transparency throughout the entire visible region and into the near-infrared, with a lower cutoff wavelength occurring in the UV region at approximately 220 nm. rasayanjournal.co.in The absence of significant absorption at fundamental and harmonic wavelengths is a crucial requirement for nonlinear optical materials, and ammonium tartrate meets this criterion. rasayanjournal.co.in The optical band gap for ammonium tartrate has been calculated to be 5.045 eV. rasayanjournal.co.in

The broad transparency window of ammonium tartrate makes it a suitable candidate for generating wavelengths down to 220 nm and for use in various optoelectronic applications. rasayanjournal.co.in

Mass Spectrometry and Chromatographic Coupling in Ammonium Tartrate Applications

The utility of ammonium tartrate extends to advanced analytical techniques where its specific chemical properties facilitate the characterization of complex biomolecules. Its role as both a matrix additive in mass spectrometry and a compatible salt in chromatography underscores its versatility in modern proteomics and genomics research.

Matrix-Assisted Laser Desorption/Ionization Post-Source Decay (MALDI-PSD) Analysis with Ammonium Tartrate

In Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly when coupled with Post-Source Decay (PSD) for structural elucidation, the quality of the primary ion signal is paramount. The presence of alkali metal ions, such as sodium (Na⁺) and potassium (K⁺), can lead to the formation of multiple adducts with the analyte, which complicates mass spectra by lowering signal intensity and mass resolution. spectroscopyworld.com

Ammonium tartrate serves as a crucial additive to the MALDI matrix to mitigate these issues, especially in the analysis of nucleic acids like oligonucleotides. sigmaaldrich.comshowa-america.commpbio.comshowa-america.com Its primary function is to displace sodium and other alkali metal ions from the analyte molecules. nih.govsigmaaldrich.com This is achieved by adding an excess of the ammonium salt to the sample solution or by using ammonium-loaded cation exchange beads. spectroscopyworld.com The ammonium ions (NH₄⁺) effectively exchange with the metal cations bound to the phosphodiester backbone of oligonucleotides. spectroscopyworld.com During the desorption/ionization process, the ammonium ion can transfer a proton to the analyte, resulting in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions and a neutral ammonia molecule. spectroscopyworld.com This process simplifies the resulting mass spectrum, leading to a stronger, clearer signal for the primary analyte.

Research has demonstrated the effectiveness of ammonium tartrate in this role. For instance, in the analysis of a modified oligonucleotide using 3-hydroxypicolinic acid as the matrix, the addition of ammonium tartrate was key to displacing sodium, which allowed for the acquisition of sufficient structural information to verify the modification via PSD analysis. nih.gov Furthermore, studies have shown that the addition of ammonium salts, including diammonium citrate (B86180) and by extension ammonium tartrate, can substantially enhance the signal for phosphopeptides. nih.govcore.ac.uk This enhancement is critical as it can generate a sufficient abundance of the protonated phosphopeptide ions to enable detailed structural analysis through PSD, helping to confirm the number and location of phosphate (B84403) groups. nih.gov

The beneficial effects of ammonium tartrate can be summarized as:

Suppression of Alkali Adducts: Reduces the formation of [M+Na]⁺ and [M+K]⁺ ions. spectroscopyworld.com

Signal Enhancement: Increases the intensity of the desired protonated or deprotonated analyte peaks. nih.govresearchgate.net

Improved Spectral Quality: Leads to cleaner spectra with better resolution and signal-to-noise ratios. spectroscopyworld.com

| Application Area | Analyte Type | Role of Ammonium Tartrate | Outcome |

| MALDI-PSD | Modified Oligonucleotides | Displaces sodium ions from the phosphodiester backbone. nih.gov | Enables structural verification of modifications. nih.gov |

| MALDI-MS | Phosphopeptides | Enhances signal of phosphorylated peptides. nih.gov | Allows for identification in complex mixtures and enables subsequent PSD analysis. nih.govcore.ac.uk |

| MALDI-MS | DNA | Acts as an effective ionization component in a dual-component matrix system. researchgate.net | Improves detection and ionization of DNA fragments. researchgate.net |

Hydrophobic Interaction Chromatography (HIC) Coupled with Mass Spectrometry (MS) using Ammonium Tartrate as a Compatible Salt

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for the separation and characterization of proteins, including monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs), based on their surface hydrophobicity. nih.govchromatographyonline.com HIC traditionally employs high concentrations of non-volatile salts like ammonium sulfate (B86663), which are part of the Hofmeister series and promote the hydrophobic interactions necessary for separation. nih.govacs.org However, the non-volatile nature of these salts makes them incompatible with direct coupling to mass spectrometry (MS), a critical tool for identification and detailed characterization. chromatographyonline.comchromatographyonline.com

Ammonium tartrate has emerged as a key enabling reagent for coupling HIC with MS (HIC-MS). acs.org It is recognized as an MS-compatible salt that provides separation performance comparable to that of ammonium sulfate. acs.org The significant advantage of ammonium tartrate lies in its properties as a kosmotropic and thermally decomposable salt. chromatographyonline.comtandfonline.com During the electrospray ionization (ESI) process in the mass spectrometer, the high temperatures cause ammonium tartrate to decompose into volatile gaseous components, preventing salt precipitation in the ion source and minimizing the formation of salt adducts on the analyte. tandfonline.com

This compatibility is particularly valuable for the analysis of ADCs, where a critical quality attribute is the drug-to-antibody ratio (DAR). chromatographyonline.comtandfonline.com HIC can separate ADC species with different DARs, and the online coupling to MS allows for their unambiguous identification. tandfonline.com Studies comparing different salts for HIC-MS analysis of ADCs have shown that:

Ammonium Tartrate vs. Ammonium Sulfate: Ammonium tartrate provides effective retention and separation of low DAR species, similar to ammonium sulfate, but with the crucial benefit of MS compatibility. tandfonline.com

Ammonium Tartrate vs. Ammonium Acetate (B1210297): While ammonium acetate is a volatile and commonly used MS-compatible salt, it has weaker kosmotropic strength. nih.govtandfonline.com Consequently, much higher concentrations of ammonium acetate are needed to achieve retention comparable to ammonium tartrate, which can be detrimental to protein stability and separation efficiency. tandfonline.com Ammonium tartrate demonstrates significantly improved retention power and peak shape compared to ammonium acetate at similar concentrations. tandfonline.com

Although ammonium tartrate is considered MS-compatible, the high salt concentrations used in HIC can still impact ionization efficiency. tandfonline.com To address this, an online desalting step, such as size-exclusion chromatography (SEC), can be integrated between the HIC separation and the MS analysis. chromatographyonline.comtandfonline.com This setup efficiently removes the bulk of the ammonium tartrate before the sample enters the mass spectrometer, enhancing sensitivity and allowing for the characterization of both major and minor species from the HIC separation. chromatographyonline.comtandfonline.com

| Salt | Typical Concentration in HIC | MS Compatibility | Key Characteristics & Performance |

| Ammonium Sulfate | ~1.5 M | No | Strong kosmotropic salt, provides excellent separation and selectivity in HIC but is non-volatile and causes significant adduct formation and source fouling in MS. acs.orgtandfonline.com |

| Ammonium Acetate | ~3.0 - 4.5 M | Yes | Volatile and MS-compatible, but has weaker kosmotropic strength, requiring very high concentrations for adequate protein retention, which can compromise separation. nih.govtandfonline.com |

| Ammonium Tartrate | ~1.5 M | Yes | Kosmotropic and thermally decomposable, offering HIC separation performance comparable to ammonium sulfate while being compatible with direct MS coupling. acs.orgtandfonline.comresearchgate.net |

Computational and Theoretical Investigations of Ammonium Tartrate

Quantum Chemical Calculations and Density Functional Theory (DFT) for Ammonium (B1175870) Tartrate

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and reactive nature of ammonium tartrate. DFT provides a framework for calculating the electronic structure of many-body systems, making it suitable for analyzing complex crystalline materials.

Theoretical studies, often combined with experimental techniques like Electron Paramagnetic Resonance (EPR), have been used to analyze the electronic structure of ammonium tartrate, especially when doped with paramagnetic ions or after irradiation. researchgate.net For instance, in studies of VO²⁺-doped ammonium hydrogen tartrate, both theoretical and experimental methods were used to determine spin Hamiltonian parameters and molecular bonding coefficients. researchgate.net These coefficients provide quantitative information about the nature of the covalent bonds between the central metal ion and the surrounding ligands. The results indicated that the vanadium ion is in a tetragonally compressed octahedral environment, forming a double bond with an axial oxygen atom. researchgate.net

Natural Bond Orbital (NBO) analysis, a computational method used alongside DFT, helps to understand various inter- and intramolecular interactions that contribute to the stability of the molecule. researchgate.net These interactions are crucial for properties like nonlinear optical (NLO) activity. researchgate.net DFT calculations have also been used to determine structural parameters such as bond lengths and angles, which are essential for understanding the molecule's geometry and reactivity. doi.org

Table 1: Theoretical and Experimental Molecular Bonding and g-Tensor Values for VO²⁺ in Ammonium Hydrogen Tartrate (AHT)

| Parameter | Theoretical Value | Experimental Value |

|---|---|---|

| g∥ | 1.936 | 1.936 |

| g⊥ | 1.981 | 1.981 |

| β² | 0.85 | 0.88 |

| γ² | 0.91 | 0.88 |

Data sourced from a study on VO²⁺-doped ammonium hydrogen tartrate. researchgate.net

Ammonium tartrate has been investigated for its potential use in electron paramagnetic resonance (EPR)-based radiation dosimetry, which relies on the formation of stable radicals upon irradiation. uio.nomdpi.com Computational modeling, particularly using DFT, has been crucial in identifying the precise molecular structures of these radiation-induced radicals. uio.noresearchgate.net

Initial studies had proposed certain structures for the dominant radicals formed at room temperature. However, more recent investigations combining single-crystal electron magnetic resonance (EMR) with periodic DFT calculations have led to revised structures. uio.noresearchgate.netdiva-portal.org These studies demonstrate the power of theoretical calculations in refining the interpretation of experimental EPR spectra. DFT calculations help to simulate the hyperfine coupling tensors, which are characteristic of a specific radical structure. By comparing the calculated tensors with experimental data, researchers can confirm or revise proposed radical identities. uio.nodiva-portal.org

For example, a combined EMR and DFT study surprisingly revealed that the molecular structure of the dominant room-temperature radical in X-irradiated ammonium tartrate was different from what had been previously proposed. researchgate.netdiva-portal.org The research also identified and characterized a second, previously not well-understood, room-temperature radical. researchgate.netdiva-portal.org The stability of these radicals is a key factor for dosimetric applications, and theoretical models provide insight into the reaction pathways and decomposition mechanisms. diva-portal.orgnih.gov

Electronic Structure Analysis and Molecular Bonding Coefficients

Simulations of Ammonium Tartrate Crystal Structures and Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystal and the non-covalent interactions between them dictate the material's physical properties. Neutron and X-ray diffraction experiments have established the crystal structure of ammonium tartrate, revealing it to be monoclinic with the space group P2₁. diva-portal.org Neutron diffraction studies were particularly important for accurately locating the hydrogen atoms, which is critical for understanding the hydrogen bonding network. ias.ac.in

Simulations and theoretical models build upon this experimental data to explore the forces governing the crystal packing. The structure of ammonium tartrate is heavily stabilized by a complex network of hydrogen bonds. ias.ac.in There are two primary types of hydrogen bonds identified: N-H···O bonds between the ammonium ions and the tartrate's carboxyl or hydroxyl oxygens, and O-H···O bonds between the hydroxyl group of one tartrate ion and a carboxyl oxygen of another. ias.ac.in Computational studies highlight how these intermolecular hydrogen bonds lead to the aggregation of ammonium tartrate into long, soluble crystals. researchgate.net In related systems like ammonium vanadyl tartrate, charge density analysis has been used to investigate the intricate relationship between crystal packing and intermolecular interactions, revealing how these factors influence properties like proton conductivity. nih.gov The conformation of the tartrate ion itself, which consists of two nearly identical planar halves, is also a key feature of its crystal structure. ias.ac.in

Table 2: Crystallographic Data for Ammonium Tartrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 7.083 Å |

| b | 6.128 Å |

| c | 8.808 Å |

| β | 92.42° |

| Z (molecules per unit cell) | 2 |

Data from X-ray and neutron diffraction studies. diva-portal.org

Theoretical Predictions of Optical and Electronic Properties in Ammonium Tartrate Systems

Theoretical methods are increasingly used to predict the optical and electronic properties of materials, guiding the search for new applications. Ammonium D,L-tartrate has been identified as a material with potential for nonlinear optical (NLO) applications, which involve materials that alter the properties of light passing through them. researchgate.net

DFT calculations are employed to compute the first hyperpolarizability (a measure of NLO activity). researchgate.net These calculations have shown that intramolecular charge transfer, facilitated by the specific arrangement of atoms and bonds, contributes to the high NLO activity of ammonium tartrate. researchgate.net Theoretical calculations of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap also provide insights into the electronic properties and chemical stability of the molecule. doi.org

In systems where ammonium tartrate is used as a template or capping agent, such as in the synthesis of hexagonal tungsten oxide (hex-WO₃) nanocrystals, theoretical models like the Mie-Gans theory have been used to simulate and understand properties like localized surface plasmon resonance (LSPR). researchgate.net For doped systems, such as VO²⁺ in ammonium hydrogen tartrate, theoretical methods can predict optical absorption energies. researchgate.net

Table 3: Calculated Optical and Electronic Properties

| Property | System | Calculated Value | Method |

|---|---|---|---|

| First Hyperpolarizability | Ammonium D,L-tartrate | High NLO activity indicated | DFT/B3LYP |

| HOMO-LUMO Energy Gap | Amaranth-doped L-lysine sulphate (for comparison) | 2.88 eV | DFT |

| Optical Absorption (ΔE₁) | VO²⁺ in AHT | 10811 cm⁻¹ | Ligand Field Theory/DFT |

| Optical Absorption (ΔE₂) | VO²⁺ in AHT | 16620 cm⁻¹ | Ligand Field Theory/DFT |

Data sourced from various theoretical studies. researchgate.netresearchgate.netdoi.org

Advanced Applications and Research Domains of Ammonium Tartrate

Nonlinear Optical (NLO) Materials Research Based on Ammonium (B1175870) Tartrate

Ammonium tartrate is recognized as a promising material in the field of nonlinear optics, where materials alter the properties of light. It is classified as a semi-organic crystal, which combines an organic molecule (tartaric acid) with an inorganic component (ammonium). rasayanjournal.co.in This combination can yield materials with high optical nonlinearity, good thermal and mechanical stability, and a wide transparency range, making them suitable for applications like optical information processing and frequency conversion. rasayanjournal.co.in

Second Harmonic Generation (SHG) Efficiency Studies and Enhancement Mechanisms

Second Harmonic Generation (SHG) is a key NLO phenomenon where a material converts incoming laser light of a certain frequency into light with exactly double that frequency. The efficiency of this conversion in ammonium tartrate has been a subject of significant study. Research has shown that single crystals of ammonium tartrate exhibit notable SHG efficiency, often compared to the standard NLO material, Potassium Dihydrogen Phosphate (B84403) (KDP).

Different studies have reported varying efficiencies, likely due to the specific crystal form (e.g., Ammonium D,L-tartrate) and the growth method used. One study found the SHG efficiency of an ammonium tartrate crystal to be 1.6 times greater than that of KDP, with a measured second harmonic signal of 88mV compared to 55mV for the reference KDP. rasayanjournal.co.in Another investigation on Ammonium D,L-tartrate reported an efficiency of 1.3 times that of KDP. osti.gov A separate study on the same compound found the efficiency to be 0.78 times that of KDP. researchgate.net The output of the second harmonic generation is fundamentally based on the molecular structure and the charge transfer between the bonding groups within the crystal. rasayanjournal.co.in

Table 1: Comparative SHG Efficiency of Ammonium Tartrate This table summarizes reported SHG efficiency values for ammonium tartrate in comparison to the KDP standard.

| Ammonium Tartrate Form | Reported SHG Efficiency (Relative to KDP) | Source |

|---|---|---|

| Ammonium Tartrate | 1.6 times greater | rasayanjournal.co.in |

| Ammonium D,L-tartrate | 1.3 times greater | osti.gov |

Role of Hydrogen Bonding and Molecular Structure in NLO Response of Ammonium Tartrate

The molecular architecture and intermolecular forces within the ammonium tartrate crystal are critical to its NLO properties. The presence of extensive hydrogen bonding networks is a key factor. Specifically, the N-H...O hydrogen bonds have been identified as a direct contributor to the higher second harmonic generation efficiency observed in ammonium tartrate crystals. rasayanjournal.co.in

The tartrate anion itself provides a conformationally rigid structure due to multidirectional hydrogen bonds, which creates a stable environment for incorporating cations to form accentric crystalline salts necessary for SHG. unige.ch Theoretical studies using density functional theory (DFT) have further corroborated these findings. Such calculations demonstrate that the various inter- and intramolecular interactions, particularly hydrogen bonds, are responsible for stabilizing the molecule, which leads to high NLO activity. researchgate.net The decrease in the wavenumber of carbonyl stretching groups observed in spectral analyses is also attributed to the presence of hydrogen bonds within the crystal. rasayanjournal.co.in

Development of Semi-Organic Crystals Incorporating Ammonium Tartrate for NLO Applications

Ammonium tartrate itself is a prime example of a semi-organic NLO crystal. rasayanjournal.co.in The principle behind semi-organic materials is that the proper combination of an organic compound with an inorganic one can result in a new crystal with enhanced properties. rasayanjournal.co.in In this structure, the organic molecule typically binds with an inorganic host to form a stable complex, which can lead to high optical nonlinearity. rasayanjournal.co.in The crystal derivatives of ammonium, in general, are utilized as optical modulators and frequency converters. rasayanjournal.co.in The use of tartaric acid is particularly advantageous as its reaction with various salts can produce materials well-suited for the second harmonic generation process. rasayanjournal.co.in The research into growing and characterizing ammonium tartrate crystals is foundational to the broader effort of developing new, efficient semi-organic materials for various linear and nonlinear applications. rasayanjournal.co.in

Ammonium Tartrate in Functional Material Science and Engineering

The utility of ammonium tartrate extends into functional material science, where it is being explored for its electrochemical properties in energy storage and as a structural template for creating novel nanomaterials.

Electrochemical Performance of Ammonium Tartrate in Energy Storage Devices (e.g., Supercapacitors)

Aqueous electrolytes are considered safer, more cost-effective, and sustainable alternatives to organic electrolytes commonly used in commercial supercapacitors. researchgate.net In this context, aqueous ammonium tartrate has been introduced as a novel, metal-free, and non-toxic electrolyte for supercapacitor applications. researchgate.net

Research demonstrates that electrical double-layer capacitors (EDLCs) using a 1 M ammonium tartrate electrolyte exhibit promising electrochemical performance. Carbon electrodes in this electrolyte can deliver high specific capacitances up to 117 Fg⁻¹. researchgate.net Furthermore, these devices show a high energy density of 9.88 Whkg⁻¹ at a current density of 0.1 Ag⁻¹ and 1.14 Whkg⁻¹ at a higher current density of 10 Ag⁻¹. researchgate.net Floating tests, which assess long-term stability, revealed excellent performance, with the devices retaining over 80% of their initial capacitance after 120 hours at a cell voltage of 1.6 V. researchgate.net Studies also show that replacing the sodium cation with an ammonium cation in tartrate and sulfate-based electrolytes can improve conductivity by 40–60%. researchgate.net

Table 2: Electrochemical Performance of 1 M Ammonium Tartrate Electrolyte in an EDLC This table presents key performance metrics for a supercapacitor utilizing an aqueous ammonium tartrate electrolyte.

| Performance Metric | Value | Conditions | Source |

|---|---|---|---|

| Max. Specific Capacitance | up to 117 Fg⁻¹ | - | researchgate.net |

| Energy Density | 9.88 Whkg⁻¹ | at 0.1 Ag⁻¹ | researchgate.net |

| Energy Density | 1.14 Whkg⁻¹ | at 10 Ag⁻¹ | researchgate.net |

Templating Agent Role in the Synthesis of Nanostructured Materials (e.g., Organosilicate Nanotubes)

Ammonium tartrate has been effectively used as a templating agent in sol-gel reactions to create nanostructured materials. researchgate.net The incipient crystallization of organic salts like ammonium DL-tartrate can guide the formation of materials such as hollow silica (B1680970) fibers and filaments. researchgate.net

An optimized synthetic method has been developed that uses ammonium tartrate as a template to produce facetted silica tubes as the sole morphology. researchgate.net The synergy between the aggregation of ammonium tartrate and its interaction with a hydrolyzed silica precursor under specific conditions (0°C and pH ~11) results in these unique nanostructures. researchgate.net The resulting facetted tubes have lengths of 60-100 µm and widths of 0.4-1.2 µm. researchgate.net The formation of these nanotubes is believed to be driven by hydrogen-bond interactions and supramolecular interactions between the tartaric acid template and the silica. researchgate.net Studies have also investigated the bonding between the oxygen in the SiO₂ nanotube and the hydroxyl group of the ammonium tartrate crystal template. researchgate.net

Investigations of Ammonium Tartrate as a Precursor Material for Advanced Materials

Ammonium tartrate serves as a crucial precursor in the synthesis of various advanced materials, particularly in the formation of metal tartrate complexes. These complexes are often intermediates in the production of finely dispersed metal oxides and other functional materials with specific catalytic, electronic, or magnetic properties. The tartrate anion acts as a chelating agent, forming stable, soluble complexes with metal ions in solution. This allows for precise control over the stoichiometry and homogeneity of the resulting material. Upon thermal decomposition, the organic tartrate component is removed, yielding high-purity metal oxides with controlled particle size and morphology. This method is advantageous for creating materials with high surface areas and specific crystalline structures, which are desirable for applications in catalysis, ceramics, and electronics. Research has also explored its use in the synthesis of mixed-metal oxides, where the ammonium tartrate precursor route ensures a uniform distribution of the different metal ions, leading to materials with enhanced functionalities.

Advanced Analytical Chemistry and Separation Science Applications of Ammonium Tartrate

Ammonium tartrate plays a multifaceted role in modern analytical chemistry, contributing to advancements in separation science, biological analysis, and electrochemical methods.

In the realm of chromatography, ammonium tartrate has emerged as a key component in mobile phases, particularly for Hydrophobic Interaction Chromatography (HIC) and Ion Chromatography.

Hydrophobic Interaction Chromatography (HIC): A significant challenge in HIC, a technique used for the high-resolution separation of intact proteins, has been the incompatibility of commonly used salts like ammonium sulfate (B86663) with mass spectrometry (MS). acs.orgnih.gov Research has identified ammonium tartrate as a mass spectrometry-compatible salt for HIC, offering comparable separation performance to ammonium sulfate. acs.orgnih.gov This allows for the direct coupling of HIC with MS, streamlining the analysis of complex protein mixtures and antibody-drug conjugates (ADCs). acs.orgnih.govtandfonline.comnih.gov The use of ammonium tartrate, a kosmotropic and thermally decomposable salt, ensures both excellent HIC separation and MS compatibility. tandfonline.comnih.govresearchgate.net Studies have shown that HIC using ammonium tartrate provides selectivity that is orthogonal to reverse phase chromatography (RPC), making the combination of HIC and RPC a powerful two-dimensional chromatographic method for effective, high-resolution protein separation. acs.orgnih.gov

Ion Chromatography: Ammonium tartrate is also utilized in ion chromatography for the analysis of various ions. For instance, an electrolyte solution of ethanol (B145695) saturated with ammonium tartrate has been used in the formation of anodic aluminum oxide barrier film capacitor dielectrics. osti.gov Ion chromatography is employed to analyze this electrolyte for anions that could negatively affect the quality of the barrier coatings. osti.gov The technique can also be used to monitor the formation of formate (B1220265) and acetate (B1210297) ions in the electrolyte solution during anodization and to determine the ammonium ion concentration directly. osti.gov

Table 1: Ammonium Tartrate in Chromatographic Separations

| Chromatographic Technique | Application of Ammonium Tartrate | Key Findings |

| Hydrophobic Interaction Chromatography (HIC) | Mass spectrometry-compatible salt in the mobile phase. | Enables direct online HIC-MS analysis of intact proteins and ADCs, offering comparable separation to traditional salts like ammonium sulfate. acs.orgnih.govtandfonline.comchromatographyonline.com |

| Ion Chromatography | Component of the electrolyte for analysis. | Allows for the qualitative and quantitative analysis of anions and the ammonium ion in electrolyte solutions used for industrial processes. osti.gov |